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molecular formula C9H4F3NO3 B1611437 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 97928-01-3

7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1611437
M. Wt: 231.13 g/mol
InChI Key: AJVKTPKCOKFIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659718

Procedure details

A solution of phosgene (9.9 g) in toluene (100 ml) was added dropwise to a stirred solution of 2-amino-4-trifluoromethylbenzoic acid (6.9 g) and sodium carbonate (3.2 g) in water (100 ml) cooled in ice. Coolant was removed, the mixture was stirred for 2 hours, and the resulting solid was collected by filtration. The solid was dissolved in ethyl acetate and the solution was dried over anhydrous magnesium sulphate and then evaporated under reduced pressure. The resulting solid was crystallised from ethyl acetate to give the novel compound 7-trifluoromethyl-1H-3,1-benzoxazine-2,4-dione, m.p. 243°-245° (dec.)
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[F:18][C:15]([F:16])([F:17])[C:13]1[CH:12]=[CH:11][C:7]2[C:8](=[O:10])[O:9][C:1](=[O:2])[NH:5][C:6]=2[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
6.9 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
Coolant was removed
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC2=C(C(OC(N2)=O)=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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